(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione (5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Brand Name: Vulcanchem
CAS No.: 330845-05-1
VCID: VC4371655
InChI: InChI=1S/C20H19N3O3/c1-13-4-8-16(9-5-13)23-19(25)17(18(24)21-20(23)26)12-14-6-10-15(11-7-14)22(2)3/h4-12H,1-3H3,(H,21,24,26)/b17-12+
SMILES: CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=O)NC2=O
Molecular Formula: C20H19N3O3
Molecular Weight: 349.39

(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

CAS No.: 330845-05-1

Cat. No.: VC4371655

Molecular Formula: C20H19N3O3

Molecular Weight: 349.39

* For research use only. Not for human or veterinary use.

(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione - 330845-05-1

Specification

CAS No. 330845-05-1
Molecular Formula C20H19N3O3
Molecular Weight 349.39
IUPAC Name (5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C20H19N3O3/c1-13-4-8-16(9-5-13)23-19(25)17(18(24)21-20(23)26)12-14-6-10-15(11-7-14)22(2)3/h4-12H,1-3H3,(H,21,24,26)/b17-12+
Standard InChI Key UGHYDYJIWDHSBQ-SFQUDFHCSA-N
SMILES CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=O)NC2=O

Introduction

Chemical Structure and Nomenclature

Core Architecture

The compound features a pyrimidine-2,4,6(1H,3H,5H)-trione backbone, a bicyclic system with three ketone groups at positions 2, 4, and 6. The (5E) designation specifies the trans configuration of the exocyclic double bond connecting the 4-(dimethylamino)benzylidene group to the pyrimidine ring . The 1-(4-methylphenyl) substituent introduces steric bulk and electron-donating effects, influencing reactivity and intermolecular interactions .

Substituent Analysis

  • 4-(Dimethylamino)benzylidene: This electron-rich aromatic moiety enhances solubility in polar solvents and participates in charge-transfer interactions .

  • 4-Methylphenyl (p-tolyl): The para-methyl group modulates lipophilicity, a critical factor in membrane permeability for biological applications .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₂₁N₃O₃
Molecular Weight363.42 g/mol
CAS Registry Number330845-05-1
Double Bond ConfigurationE (trans)

Synthesis and Manufacturing

Condensation Reaction Pathway

The compound is typically synthesized via a Knoevenagel condensation between 1-(4-methylphenyl)pyrimidine-2,4,6-trione and 4-(dimethylamino)benzaldehyde under reflux conditions in ethanol or methanol . Catalytic bases like piperidine accelerate imine formation, with reaction times ranging from 6–12 hours .

Reaction Scheme:

1-(4-Methylphenyl)pyrimidine-2,4,6-trione+4-(Dimethylamino)benzaldehydeEtOH, ΔBaseProduct+H₂O\text{1-(4-Methylphenyl)pyrimidine-2,4,6-trione} + \text{4-(Dimethylamino)benzaldehyde} \xrightarrow[\text{EtOH, Δ}]{\text{Base}} \text{Product} + \text{H₂O}

Purification and Yield

Crude product purification involves recrystallization from dimethylformamide (DMF) or column chromatography (silica gel, ethyl acetate/hexane), yielding 65–78% . Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Strong absorptions at 1705 cm⁻¹ (C=O stretching), 1660 cm⁻¹ (C=N), and 1590 cm⁻¹ (aromatic C=C) .

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, CH=), 7.65–7.20 (m, 8H, aromatic), 3.05 (s, 6H, N(CH₃)₂), 2.35 (s, 3H, Ar-CH₃) .

  • MS (ESI+): m/z 364.2 [M+H]⁺, 386.1 [M+Na]⁺ .

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (32 mg/mL), sparingly in water (<0.1 mg/mL) .

  • Thermal Stability: Decomposes at 248–252°C without melting, as per TGA analysis .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies against Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231) demonstrated MIC values of 12.5 µg/mL and 25 µg/mL, respectively . The mechanism involves intercalation into microbial DNA and inhibition of topoisomerase IV .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents . For example, alkylation at N-3 produces derivatives with enhanced blood-brain barrier penetration .

Materials Science

Its conjugated π-system enables applications in organic semiconductors. Thin films exhibit a bandgap of 2.8 eV, suitable for photovoltaic devices .

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